molecular formula C12H16N2O3 B7559775 (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide

(2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide

Cat. No. B7559775
M. Wt: 236.27 g/mol
InChI Key: UQLCBSQHTZHYFG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide, also known as BDBM-362, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood, and appetite. By inhibiting FAAH, (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide increases endocannabinoid levels, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide have been extensively studied. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, it has been found to increase endocannabinoid levels, which has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide in lab experiments is its ability to inhibit FAAH, leading to an increase in endocannabinoid levels. This can be useful in studying the effects of endocannabinoids on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on endocannabinoid signaling pathways. Additionally, future research could focus on developing more potent and selective FAAH inhibitors based on the structure of (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide.

Synthesis Methods

The synthesis of (2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been achieved using several methods. One such method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N-tert-butoxycarbonyl-L-proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the N-protected intermediate. This intermediate is then deprotected using trifluoroacetic acid (TFA) to obtain the desired product.

Scientific Research Applications

(2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, it has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have neuroprotective effects.

properties

IUPAC Name

(2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)12(15)14-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7,13H2,1H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLCBSQHTZHYFG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide

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